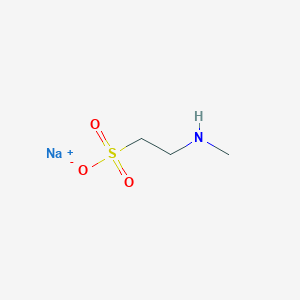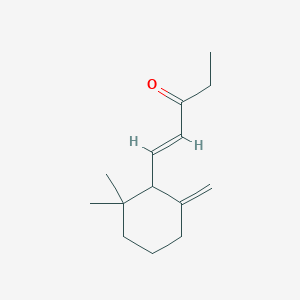
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one, also known as DMCPA, is a cyclic enone that has gained attention in the scientific community due to its potential applications in various fields. DMCPA has a unique structure that makes it a promising candidate for use in chemical synthesis, as well as in biological and medical research. In
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has shown potential in various scientific research applications. One area of interest is in the field of organic synthesis, where 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be used as a starting material for the synthesis of various compounds. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
In addition to its applications in organic synthesis, 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has also shown potential in the field of pharmacology. Studies have shown that 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one may also act by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects
Studies have shown that 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has anti-inflammatory and analgesic effects in animal models. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain sensitivity in animal models of inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one in lab experiments is its unique structure, which makes it a promising candidate for use in organic synthesis and pharmacology research. However, 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is relatively unstable and can be difficult to handle, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one. One area of interest is in the development of new drugs for the treatment of pain and inflammation. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one may also be studied further for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one and its potential applications in other areas of research.
Synthesemethoden
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be synthesized through a multistep process involving the reaction of cyclohexanone with various reagents. One common method involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide to form 2,2-dimethyl-6-methylenecyclohexanone. This intermediate is then reacted with pentanal in the presence of p-toluenesulfonic acid to form 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one.
Eigenschaften
CAS-Nummer |
64070-16-2 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-1-(2,2-dimethyl-6-methylidenecyclohexyl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,13H,2,5-7,10H2,1,3-4H3/b9-8+ |
InChI-Schlüssel |
VBPVRSYPVFNWFV-CMDGGOBGSA-N |
Isomerische SMILES |
CCC(=O)/C=C/C1C(=C)CCCC1(C)C |
SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Kanonische SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Andere CAS-Nummern |
64070-16-2 27417-37-4 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
1-(2,2-dimethyl-6-methylenecyclohexyl)pent-1-en-3-one; 1-(2,2-Dimethyl-6-methylenecyclohexyl)-1-penten-3-one; Einecs 264-653-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





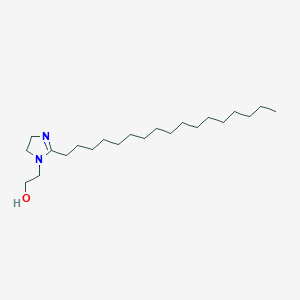
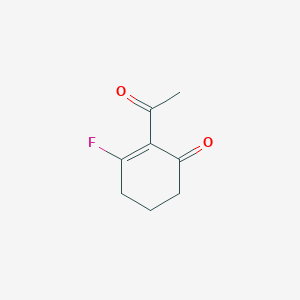

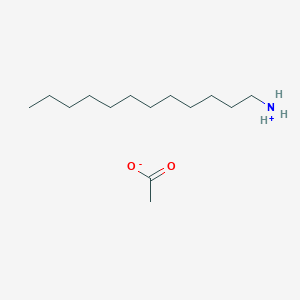
![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
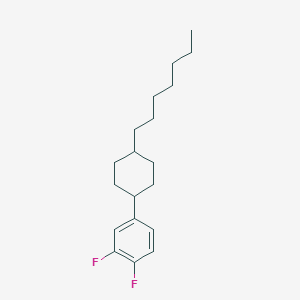
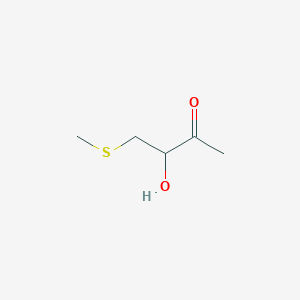
![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
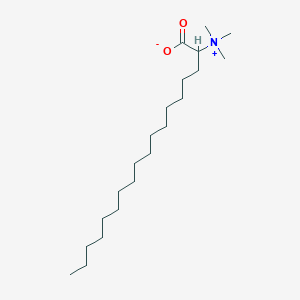
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
